2'-[(Dimethylamino)methyl]-3,4-dihydro[1,1'-biphenyl]-1(2H)-ol
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Overview
Description
2’-[(Dimethylamino)methyl]-3,4-dihydro[1,1’-biphenyl]-1(2H)-ol is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a biphenyl backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-[(Dimethylamino)methyl]-3,4-dihydro[1,1’-biphenyl]-1(2H)-ol typically involves the use of N,N-Dimethylformamide dimethyl acetal (DMFDMA) as a catalyst.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of DMFDMA as a methylating and formylating agent is a common approach. The process involves treating compounds with active methylene groups to obtain formylated products, which serve as intermediates in the synthesis of heterocycles .
Chemical Reactions Analysis
Types of Reactions
2’-[(Dimethylamino)methyl]-3,4-dihydro[1,1’-biphenyl]-1(2H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, hydroxylamine, and phenylhydrazine. The reaction conditions vary depending on the desired product but often involve the use of catalysts such as DMFDMA .
Major Products Formed
The major products formed from these reactions include pyrazole, isoxazole, and 1-phenyl-1H-pyrazole derivatives .
Scientific Research Applications
2’-[(Dimethylamino)methyl]-3,4-dihydro[1,1’-biphenyl]-1(2H)-ol has several scientific research applications, including:
Chemistry: Used as a synthon for the synthesis of biologically active heterocycles.
Industry: Utilized in the design and synthesis of compounds with various pharmacological activities.
Mechanism of Action
The mechanism of action of 2’-[(Dimethylamino)methyl]-3,4-dihydro[1,1’-biphenyl]-1(2H)-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form enaminone derivatives, which can interact with various enzymes and receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Dimethylamino)methylene]-3,4-dihydro-9-arylacridin-1(2H)-ones
- Poly[2-(dimethylamino)ethyl methacrylate]-b-polystyrene
Uniqueness
2’-[(Dimethylamino)methyl]-3,4-dihydro[1,1’-biphenyl]-1(2H)-ol is unique due to its specific structure, which allows for the formation of a wide variety of biologically active derivatives. Its ability to undergo multiple types of chemical reactions and its diverse applications in scientific research further highlight its uniqueness .
Properties
CAS No. |
188939-71-1 |
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Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-[2-[(dimethylamino)methyl]phenyl]cyclohex-2-en-1-ol |
InChI |
InChI=1S/C15H21NO/c1-16(2)12-13-8-4-5-9-14(13)15(17)10-6-3-7-11-15/h4-6,8-10,17H,3,7,11-12H2,1-2H3 |
InChI Key |
KNQOZVMAZQABOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1C2(CCCC=C2)O |
Origin of Product |
United States |
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